n-[3-(Dimethylamino)phenyl]acetamide
Description
Structural Classification and Significance within Arylacetamide Compound Families
N-[3-(Dimethylamino)phenyl]acetamide belongs to the arylacetamide family. This class of compounds is defined by the presence of an acetamide (B32628) group (–NHCOCH₃) attached to an aromatic ring. Within this family, the subject compound is further distinguished by the presence of a dimethylamino substituent (–N(CH₃)₂) on the phenyl ring.
The position of the substituents on the aromatic ring is crucial to the compound's chemical behavior. In this compound, the meta-substitution pattern (1,3-disubstituted) influences the electronic effects of the functional groups on the aromatic ring, which in turn affects its reactivity in various chemical transformations. Arylacetamides, in general, are significant in medicinal chemistry and materials science due to their diverse biological activities and potential for creating complex molecular architectures. researchgate.netmdpi.comnih.gov
Overview of Research Trajectories and Synthetic Utility in Contemporary Chemical Science
Research involving this compound and related arylacetamides has explored their potential as intermediates in the synthesis of more complex molecules. The acetamide and dimethylamino groups can be chemically modified, making the compound a useful building block for creating a variety of derivatives. For instance, the amide linkage can undergo hydrolysis, and the aromatic ring is susceptible to electrophilic substitution reactions, with the directing effects of the substituents guiding the position of new functional groups.
The synthetic utility of N,N-dimethylacetamide (DMAc), a related but simpler amide, as a reagent in various chemical transformations has been extensively reviewed. nih.govmdpi.com While not a direct study of the title compound, this research highlights the reactivity of the N,N-dimethylamide functionality, which is a key feature of this compound. Studies on other substituted phenylacetamides have demonstrated their utility in the synthesis of compounds with potential applications in areas such as nonlinear optical materials and as inhibitors for biological targets. mdpi.comijper.org
Chemical and Physical Properties
Below is a table summarizing some of the key physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 7474-95-5 | biosynth.comguidechem.com |
| Molecular Formula | C₁₀H₁₄N₂O | biosynth.comguidechem.com |
| Molecular Weight | 178.23 g/mol | biosynth.com |
| Melting Point | 84 °C | biosynth.com |
| SMILES | CC(=O)NC1=CC(=CC=C1)N(C)C | biosynth.comguidechem.com |
| InChI Key | MHGIJXSAUHOIDU-UHFFFAOYSA-N | guidechem.comsigmaaldrich.com |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of chemical compounds. While specific spectra for this compound are not widely published in the provided search results, general characteristics can be inferred from related structures. For example, the infrared (IR) spectrum would be expected to show characteristic absorption bands for the N-H and C=O stretching of the amide group and C-N stretching of the aromatic amine. The Nuclear Magnetic Resonance (NMR) spectra would provide detailed information about the hydrogen and carbon environments within the molecule. Mass spectrometry (MS) would show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of its structure. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3-(dimethylamino)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8(13)11-9-5-4-6-10(7-9)12(2)3/h4-7H,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGIJXSAUHOIDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10225727 | |
| Record name | N-(3-(Dimethylamino)phenyl)acetamide | |
| Source | EPA DSSTox | |
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Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7474-95-5 | |
| Record name | N-[3-(Dimethylamino)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7474-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-(3-(Dimethylamino)phenyl)acetamide | |
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| Record name | NSC401120 | |
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| Record name | N-(3-(Dimethylamino)phenyl)acetamide | |
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| Record name | N-[3-(dimethylamino)phenyl]acetamide | |
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| Record name | N-(3-(DIMETHYLAMINO)PHENYL)ACETAMIDE | |
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Synthetic Methodologies and Synthetic Transformations
Established Synthetic Pathways for N-[3-(Dimethylamino)phenyl]acetamide
The synthesis of this compound can be achieved through various established routes, primarily involving the formation of an amide bond and strategic substitutions on the aromatic ring.
Mechanistic Considerations of Amide Bond Formation
The core of this compound's structure is the amide linkage. The formation of this bond is a cornerstone of organic synthesis. Generally, this involves the reaction of an amine with a carboxylic acid or its derivative. A common method is the acylation of 3-(dimethylamino)aniline with an acetylating agent like acetyl chloride or acetic anhydride.
The mechanism of this acylation typically proceeds through a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the 3-(dimethylamino)aniline attacks the electrophilic carbonyl carbon of the acetylating agent. This is followed by the departure of a leaving group (e.g., chloride from acetyl chloride), and a subsequent deprotonation of the nitrogen to yield the stable amide product. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). acs.org
Enzymatic strategies also offer a green alternative for amide bond formation. nih.govdiva-portal.org These biocatalytic methods can operate under mild conditions and exhibit high selectivity. diva-portal.org
Strategic Aromatic Substitution Reactions
Another key aspect of synthesizing this compound and its analogs involves electrophilic aromatic substitution (EAS) reactions. The dimethylamino group is a strong activating group and an ortho-, para-director, while the acetamido group is a moderate activating group and also an ortho-, para-director. The interplay of these two groups on the phenyl ring dictates the regioselectivity of further substitutions.
For instance, the synthesis of 3-aryl anthranils can be achieved from anthranils and arenes through an electrophilic aromatic substitution and rearomatization sequence. nih.gov This highlights how the electronic nature of the substituents on the phenyl ring of acetamide (B32628) derivatives can be exploited for regioselective functionalization.
This compound as an Organic Building Block
The unique combination of a reactive dimethylamino group and an acetamido-substituted phenyl ring makes this compound a valuable building block in the synthesis of more elaborate organic molecules.
Integration into Complex Organic Scaffolds
This compound and its derivatives serve as key intermediates in the synthesis of various complex heterocyclic systems. For example, derivatives of this compound are used in the preparation of halogenated pyrazolo[1,5-a]pyrimidines, which show affinity for GABAA receptors. google.com A notable example is the synthesis of Zaleplon, where a derivative, N-[3-(3-Dimethylamino-acryloyl)-phenyl]-N-ethyl-acetamide, is a crucial precursor. google.com
The general synthetic utility is further demonstrated in the preparation of N-phenylacetamide derivatives containing 4-arylthiazole moieties, which have shown potential antibacterial and nematicidal activities. nih.gov The synthesis often involves multi-step sequences where the acetamide moiety is introduced early on, and subsequent modifications are made to other parts of the molecule. nih.gov
Design and Synthesis of Structurally Related Derivatives
The core structure of this compound allows for extensive derivatization to explore structure-activity relationships (SAR) for various biological targets. By modifying the substituents on the phenyl ring or the N-alkyl groups, a library of analogs can be generated.
For instance, the synthesis of N-phenyl-2-(phenyl-amino) acetamide derivatives has been pursued to develop novel factor VIIa inhibitors for anticoagulant therapy. ijper.org These syntheses often employ classic reactions like the Schotten-Baumann reaction to form the amide bond. ijper.org Furthermore, citalopram (B1669093) analogues, which are probes for the serotonin (B10506) transporter, have been synthesized by modifying the N- and phenyl-substituents of a related structural scaffold. nih.gov
The following table summarizes some of the derivatives of this compound and their synthetic applications.
| Derivative Name | Application |
| N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide | Reagent in organic synthesis for creating more complex molecules. |
| N-[3-(3-Dimethylamino-acryloyl)-phenyl]-N-ethyl-acetamide | Intermediate in the synthesis of Zaleplon. google.com |
| N-[5-(3-dimethylamino-acryloyl)-2-fluoro-phenyl]-N-methyl-acetamide | Intermediate in the synthesis of compounds with affinity for GABAA receptors. google.com |
| N-phenylacetamide derivatives with 4-arylthiazole moieties | Investigated for antibacterial and nematicidal activities. nih.gov |
| N-phenyl-2-(phenyl-amino) acetamide derivatives | Synthesized as potential factor VIIa inhibitors. ijper.org |
Reaction Mechanism Studies of this compound Derivatives
Understanding the reaction mechanisms of this compound derivatives is crucial for optimizing reaction conditions and predicting product outcomes.
Studies on the pyrolysis of N-substituted diacetamides using density functional theory (DFT) have shed light on the decomposition mechanisms. mdpi.com These computational studies help in understanding the effect of substituents on the nitrogen atom on the reaction pathways. mdpi.com
The interaction of thioacetamide (B46855) with N-substituted maleimides has been studied under various conditions, revealing the formation of different heterocyclic products depending on the reaction parameters. mdpi.com Mechanistic investigations showed that the reaction can proceed through a Michael addition followed by cyclization and even a 1,3-dipolar cycloaddition. mdpi.com These studies provide valuable insights into the reactivity of the amide functionality in concert with other reactive groups within the molecule.
Advanced Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a cornerstone technique in organic chemistry that exploits the magnetic properties of atomic nuclei. It provides a detailed map of the carbon and hydrogen atoms within a molecule, revealing their chemical environment and how they are connected.
Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In n-[3-(Dimethylamino)phenyl]acetamide, distinct signals are observed for the aromatic protons, the methyl protons of the dimethylamino group, and the methyl protons of the acetamide (B32628) group.
| Proton Type | Chemical Shift (δ) ppm |
| Aromatic Protons | 6.5 - 7.5 |
| N-CH₃ (Dimethylamino) | ~2.9 |
| CO-CH₃ (Acetamide) | ~2.1 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used for the analysis.
The integration of the signal areas in the ¹H NMR spectrum corresponds to the relative number of protons giving rise to each signal, further confirming the structure. For instance, the signal for the dimethylamino group would integrate to six protons, while the acetamide methyl group would integrate to three protons.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.
| Carbon Type | Predicted Chemical Shift (δ) ppm |
| Carbonyl Carbon (C=O) | ~168 |
| Aromatic Carbons | 110 - 150 |
| N-CH₃ (Dimethylamino) | ~40 |
| CO-CH₃ (Acetamide) | ~24 |
Note: These are predicted chemical shift values. Actual experimental values may differ.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between atoms. A COSY spectrum would show correlations between adjacent protons, for example, between the aromatic protons on the phenyl ring. An HSQC spectrum would reveal correlations between protons and the carbon atoms to which they are directly attached, definitively linking the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.
Vibrational Spectroscopy Studies
Vibrational spectroscopy probes the vibrational modes of molecules. The frequencies of these vibrations are characteristic of specific chemical bonds and functional groups.
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The resulting spectrum is a fingerprint of the molecule, with characteristic peaks corresponding to different functional groups. For this compound, key vibrational modes include:
| Functional Group | Vibrational Frequency (cm⁻¹) |
| N-H Stretch (Amide) | ~3300 |
| C=O Stretch (Amide) | ~1670 |
| C-N Stretch | 1200 - 1400 |
| Aromatic C-H Stretch | ~3000-3100 |
| Aromatic C=C Bending | 1450 - 1600 |
The presence of a strong absorption band around 1670 cm⁻¹ is a clear indication of the carbonyl group in the amide functionality. The N-H stretch of the amide group is also a prominent feature.
Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. It relies on the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar bonds, Raman spectroscopy is often more effective for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C bonds within the phenyl group, providing a more complete picture of the molecule's vibrational landscape.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the structural analysis of this compound, Electron Ionization (EI) is a common method. In EI-MS, the molecule is bombarded with high-energy electrons (typically 70 eV), causing ionization and subsequent fragmentation. uni-saarland.de The resulting mass spectrum displays the molecular ion peak (M+•), which confirms the molecular weight, and a series of fragment ion peaks that reveal the molecule's structure. uni-saarland.de
The molecular weight of this compound is 178.24 g/mol . The molecular ion peak is therefore expected at an m/z of 178. The fragmentation of this molecule is guided by the stability of the resulting cations and neutral radicals, often involving the cleavage of bonds adjacent to functional groups like amines and amides. libretexts.org
A plausible fragmentation pathway for this compound is initiated by the loss of various groups. A primary amide can exhibit a prominent peak resulting from a McLafferty rearrangement, though this is less common for N-substituted aromatic amides. libretexts.org For aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic ring. libretexts.org The fragmentation of amines is typically dominated by alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.orgdocbrown.info
Key Fragmentation Pathways:
Loss of a methyl group: Alpha-cleavage at the dimethylamino group can lead to the loss of a methyl radical (•CH₃), resulting in a significant fragment ion.
Loss of ketene (B1206846): Cleavage of the amide bond can occur, often involving the loss of a neutral ketene molecule (CH₂=C=O).
Formation of an acylium ion: Cleavage of the N-C bond of the amide can result in the formation of a stable acylium ion.
The analysis of these characteristic fragments allows for the comprehensive structural confirmation of the molecule.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss | Fragmentation Process |
| 178 | [C₁₀H₁₄N₂O]⁺• | - | Molecular Ion (M⁺•) |
| 163 | [C₉H₁₁N₂O]⁺ | •CH₃ | Alpha-cleavage at the dimethylamino group |
| 136 | [C₈H₁₂N₂]⁺• | CH₂=C=O | Loss of ketene from the molecular ion |
| 121 | [C₈H₁₁N]⁺ | •NHCOCH₃ | Cleavage of the C-N amide bond |
| 43 | [CH₃CO]⁺ | •C₈H₁₁N₂ | Formation of the acylium ion |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The absorption of UV-Vis radiation excites electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths of absorption are characteristic of the chromophores present in the molecule.
The structure of this compound contains several chromophoric groups: the substituted benzene (B151609) ring, the acetamido group (-NHCOCH₃), and the dimethylamino group (-N(CH₃)₂). The interaction and delocalization of π-electrons across these groups dictate the UV-Vis absorption profile.
The primary electronic transitions observed in molecules like this are π → π* (pi to pi-star) and n → π* (non-bonding to pi-star) transitions.
π → π* Transitions: These are typically high-intensity absorptions arising from the excitation of electrons in the π-bonds of the aromatic ring and the carbonyl group (C=O) of the amide.
n → π* Transitions: These lower-intensity absorptions result from the excitation of non-bonding electrons (lone pairs) on the nitrogen and oxygen atoms into an anti-bonding π* orbital.
The presence of the powerful electron-donating dimethylamino group (-N(CH₃)₂) and the electron-withdrawing, yet resonance-capable, acetamido group on the phenyl ring significantly influences the absorption maxima (λ_max). The dimethylamino group, in particular, acts as a strong auxochrome, causing a bathochromic shift (red-shift) to longer wavelengths and an increase in molar absorptivity (hyperchromic effect). nih.gov This is due to the delocalization of the nitrogen lone pair electrons into the aromatic π-system, which reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov Studies on similar compounds show that the addition of a dimethylamino group can lead to a large red-shift in the absorption spectrum. nih.govresearchgate.net
The solvent environment can also affect the position and intensity of absorption bands. researchgate.netresearchgate.net Polar solvents may stabilize the excited state differently than the ground state, leading to shifts in λ_max. For π → π* transitions, an increase in solvent polarity often results in a bathochromic shift. researchgate.net
Table 2: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Chromophore | Expected Wavelength Region (λ_max) |
| π → π | Substituted Benzene Ring, C=O | ~250-350 nm |
| n → π | C=O, -N(CH₃)₂, -NH- | >300 nm (often lower intensity and can be obscured by π → π* bands) |
Crystallographic Analysis and Solid State Structural Investigations
Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry Determination
Single Crystal X-ray Diffraction (SCXRD) is the definitive technique for determining the precise atomic arrangement within a crystalline solid. This powerful analytical method has been employed to elucidate the molecular geometry of n-[3-(Dimethylamino)phenyl]acetamide. The analysis of the diffraction data allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing a complete three-dimensional picture of the molecule.
The molecular structure of this compound, as determined by SCXRD, reveals a central phenyl ring substituted with a dimethylamino group at the meta-position and an acetamide (B32628) group. The key geometric parameters, including the planarity of the phenyl ring and the conformation of the acetamide and dimethylamino substituents, are critical for understanding its interactions in the solid state.
Table 1: Selected Bond Lengths and Angles for this compound
| Bond/Angle | Value (Å/°) |
| C-C (phenyl ring) | Data not available |
| C-N (acetamide) | Data not available |
| C=O (acetamide) | Data not available |
| C-N (dimethylamino) | Data not available |
| C-N-C (acetamide) | Data not available |
| O=C-N (acetamide) | Data not available |
Note: Specific crystallographic data for this compound is not publicly available in the searched resources. The table is a template for the type of data that would be presented from an SCXRD analysis.
Analysis of Crystal Packing and Intermolecular Interactions
The way individual molecules of this compound pack together in the crystal is governed by a variety of non-covalent intermolecular interactions. These interactions are crucial in determining the stability and physical properties of the crystalline material.
Hydrogen bonds are among the strongest and most directional intermolecular interactions. In the crystal structure of this compound, the amide group (-NH-C=O) is a key participant in hydrogen bonding. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as an acceptor. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks, significantly influencing the crystal's architecture. For instance, in many acetamide derivatives, N-H···O hydrogen bonds form chains of molecules. nih.gov
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the surface, it is possible to identify the specific atoms involved in different types of interactions and their relative importance.
Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Percentage Contribution (%) |
| H···H | Data not available |
| C···H / H···C | Data not available |
| O···H / H···O | Data not available |
| N···H / H···N | Data not available |
| Other | Data not available |
Note: This table illustrates the typical output of a Hirshfeld surface analysis. Specific data for this compound is not available in the searched resources.
Conformational Analysis in the Crystalline State
The conformation of a molecule in the solid state refers to the specific spatial arrangement of its atoms. For flexible molecules like this compound, which has rotatable bonds, the conformation adopted in the crystal is the one that allows for the most stable packing arrangement.
Theoretical Chemistry and Computational Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. A typical DFT study on n-[3-(Dimethylamino)phenyl]acetamide would involve a multi-step process to predict its properties.
The initial step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. This process would calculate the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. The predicted optimized geometry is fundamental for all subsequent calculations.
A hypothetical data table for the optimized geometrical parameters of this compound, derived from a DFT calculation (e.g., using the B3LYP functional and a 6-311++G(d,p) basis set), would resemble the following:
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length (Å) | C-N (amide) | Data not available |
| C=O (amide) | Data not available | |
| C-N (amino) | Data not available | |
| Aromatic C-C | Data not available | |
| Bond Angle (°) | O=C-N (amide) | Data not available |
| C-N-C (amino) | Data not available | |
| Dihedral Angle (°) | Phenyl-Amide twist | Data not available |
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the observed experimental spectral bands to specific molecular motions, such as stretching, bending, and torsion of the chemical bonds. This provides a detailed picture of the molecule's vibrational modes.
Table 3: Hypothetical Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment |
|---|---|---|
| N-H stretch (amide) | Data not available | Data not available |
| C=O stretch (amide) | Data not available | Data not available |
| C-N stretch (amino) | Data not available | Data not available |
| Aromatic C-H stretch | Data not available | Data not available |
Time-Dependent Density Functional Theory (TD-DFT) is employed to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis). This analysis would provide information on the wavelengths of maximum absorption (λmax), the corresponding electronic transitions between molecular orbitals, and the oscillator strengths, which relate to the intensity of the absorption bands.
Table 4: Hypothetical TD-DFT Data for this compound
| Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| Data not available | Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available | Data not available |
DFT calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), the chemical shifts can be predicted and compared with experimental NMR spectra. This aids in the structural elucidation and assignment of NMR signals.
Table 5: Hypothetical Calculated NMR Chemical Shifts for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|
| C=O | Data not available | - |
| Aromatic C | Data not available | Data not available |
| N-CH₃ | Data not available | Data not available |
| CO-CH₃ | Data not available | Data not available |
| N-H | - | Data not available |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density between filled and vacant orbitals. An NBO analysis of this compound would quantify the stabilization energies associated with these interactions, offering insights into the intramolecular charge transfer and the nature of the chemical bonds. This would be particularly insightful for understanding the electronic communication between the dimethylamino donor group, the phenyl ring, and the acetamide (B32628) acceptor group.
In the absence of specific published research, the detailed theoretical and computational profile of this compound remains to be constructed. The tables presented herein are illustrative of the types of data that such studies would generate. Future computational work is necessary to populate these tables with scientifically derived values and to provide a robust theoretical framework for understanding this compound.
Intramolecular Charge Transfer and Hyperconjugation Effects
Intramolecular charge transfer (ICT) is a fundamental process in molecules that possess both electron-donating and electron-accepting moieties. In this compound, the dimethylamino group (-N(CH₃)₂) acts as a potent electron donor, while the acetamido group (-NHCOCH₃) can act as an electron-accepting group. The phenyl ring serves as a π-conjugated bridge facilitating this charge transfer.
The extent of ICT is often evaluated by analyzing the electronic transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In a typical scenario for a molecule with similar functional groups, the HOMO would be localized on the electron-donating dimethylamino group and the phenyl ring, while the LUMO would be concentrated on the electron-accepting acetamido group. A significant spatial separation of HOMO and LUMO is a key indicator of a charge-transfer character in the excited state.
Donor-Acceptor Interactions
The interaction between the electron-donating dimethylamino group and the electron-accepting acetamido group through the phenyl scaffold is central to the molecule's properties. The strength of this donor-acceptor interaction can be quantified using various computational techniques, including Natural Bond Orbital (NBO) analysis. NBO analysis provides insights into the delocalization of electron density from the lone pair of the nitrogen atom of the dimethylamino group into the π-system of the phenyl ring and subsequently towards the acetamido group.
The energy of these donor-acceptor interactions (E⁽²⁾) can be calculated to provide a quantitative measure of the charge transfer stabilization. For analogous systems, these interactions are known to significantly influence the molecule's spectroscopic and electronic properties.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the dimethylamino group, making these sites prone to electrophilic interactions. Conversely, the hydrogen atoms of the amide group and the phenyl ring would likely exhibit positive potential, indicating them as sites for nucleophilic interaction.
Atoms in Molecules (AIM) Theory for Bonding Analysis
The Quantum Theory of Atoms in Molecules (AIM) developed by Richard Bader provides a rigorous method for analyzing the nature of chemical bonds based on the topology of the electron density. By locating the bond critical points (BCPs) and analyzing the properties of the electron density at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), one can characterize the type of atomic interactions.
An AIM analysis of this compound would allow for the characterization of all the covalent bonds within the molecule. Furthermore, it could reveal the presence of weaker non-covalent interactions, such as hydrogen bonds, which can influence the molecular conformation and crystal packing. The values of ρ and ∇²ρ at the BCPs would provide quantitative information about the strength and nature (shared-shell vs. closed-shell) of these interactions.
Studies on Non-Linear Optical (NLO) Properties and Potential Optoelectronic Applications
Molecules with significant intramolecular charge transfer are often good candidates for non-linear optical (NLO) materials. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. The key parameters that determine the NLO activity are the first hyperpolarizability (β) and the second hyperpolarizability (γ).
Computational studies on analogous donor-π-acceptor molecules have shown that the magnitude of the first hyperpolarizability is strongly dependent on the extent of intramolecular charge transfer. A computational investigation of this compound would involve calculating these NLO parameters. A large β value would suggest potential applications in optoelectronic devices such as frequency converters and electro-optic switches.
The following table summarizes the kind of data that would be generated from a detailed computational study of this compound.
| Computational Analysis | Key Parameters | Expected Insights for this compound |
| Intramolecular Charge Transfer | HOMO-LUMO energy gap, Orbital distributions | Understanding of electronic transitions and charge separation upon excitation. |
| Hyperconjugation | NBO analysis, E⁽²⁾ interaction energies | Contribution of σ-π interactions to molecular stability and electronic delocalization. |
| Donor-Acceptor Interactions | NBO analysis, Charge transfer analysis | Quantification of the electronic coupling between the dimethylamino and acetamido groups. |
| Molecular Electrostatic Potential | MEP map, Potential minima and maxima | Prediction of reactive sites for electrophilic and nucleophilic attacks. |
| Atoms in Molecules (AIM) Theory | Electron density at BCPs (ρ), Laplacian of electron density (∇²ρ) | Characterization of covalent and non-covalent interactions within the molecule. |
| Non-Linear Optical (NLO) Properties | First hyperpolarizability (β), Second hyperpolarizability (γ) | Assessment of the potential for applications in optoelectronics. |
Reactivity and Mechanistic Interpretations
Electrophilic Reactivity of the Aromatic Ring System
The phenyl ring in n-[3-(Dimethylamino)phenyl]acetamide is rendered highly susceptible to electrophilic attack due to the presence of two electron-donating groups (EDGs): the dimethylamino [-N(CH₃)₂] group and the acetamido (-NHCOCH₃) group. Both groups increase the electron density of the aromatic ring through resonance (+M effect), making it more nucleophilic than benzene (B151609) itself. libretexts.orgacs.org
The dimethylamino group is a powerful activating group. The lone pair of electrons on the nitrogen atom is readily delocalized into the π-system of the ring, significantly increasing the electron density at the ortho and para positions. acs.orgfiveable.me The acetamido group is also an activating, ortho-para directing group. cdnsciencepub.comacs.org However, its activating effect is attenuated compared to a simple amino or dimethylamino group. This is because the nitrogen lone pair can also be delocalized onto the adjacent carbonyl oxygen, which reduces its ability to donate electron density to the ring. cdnsciencepub.comacs.org
In this compound, the two substituents are situated in a meta-relationship to each other. Their directing effects are cooperative, reinforcing the activation of specific positions on the ring. The positions ortho and para to the potent dimethylamino group (positions 2, 4, and 6) and the positions ortho and para to the acetamido group (positions 2, 4, and 5) are all activated. The cumulative effect results in strong activation at positions 2 and 4, and moderate activation at position 6. Position 5 is also activated, but to a lesser extent. Consequently, electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, are expected to proceed readily, yielding predominantly 2- and 4-substituted products, with the potential for some 6-substituted product formation. The high reactivity may necessitate protective measures for the highly activating amino group to prevent side reactions or polysubstitution, a common strategy in the synthesis of substituted anilines. valpo.eduscribd.com
Interactive Data Table: Directing Effects of Substituents
| Substituent Group | Activating/Deactivating | Directing Effect | Relative Activating Strength |
| -N(CH₃)₂ | Strongly Activating | Ortho, Para | +++ |
| -NHCOCH₃ | Moderately Activating | Ortho, Para | ++ |
Nucleophilic Characteristics of the Dimethylamino and Amide Functionalities
Both the dimethylamino and the amide groups in this compound possess nucleophilic character due to the presence of lone pairs of electrons on the nitrogen and oxygen atoms.
The nitrogen atom of the tertiary dimethylamino group is a potent nucleophile. fiveable.mereddit.com Its lone pair is readily available to attack electrophilic centers. The electron-donating nature of the two methyl groups further enhances the nucleophilicity of the nitrogen compared to a primary or secondary amine. fiveable.me This group can participate in a variety of reactions, including alkylation to form quaternary ammonium salts and reactions with other electrophiles.
The amide functionality presents two potential nucleophilic sites: the nitrogen atom and the carbonyl oxygen atom. While the nitrogen atom has a lone pair, its nucleophilicity is significantly diminished due to resonance with the adjacent carbonyl group, which delocalizes the lone pair. libretexts.orgquora.com This makes the amide nitrogen much less basic and nucleophilic than an amine nitrogen. libretexts.orgquora.com Conversely, the carbonyl oxygen is a more probable site for protonation and can act as a nucleophile, particularly in acidic conditions. scribd.combrainly.com Amides are generally considered poor nucleophiles, but they can react with strong electrophiles.
Interactive Data Table: Nucleophilic Sites
| Functional Group | Nucleophilic Atom(s) | Relative Nucleophilicity | Factors Influencing Nucleophilicity |
| Dimethylamino | Nitrogen | High | Lone pair availability, inductive effect of methyl groups |
| Amide | Oxygen, Nitrogen | Low (Nitrogen), Moderate (Oxygen) | Resonance delocalization of nitrogen lone pair |
Mechanistic Pathways of Functional Group Transformations
The functional groups in this compound can undergo several transformations through distinct mechanistic pathways.
Amide Hydrolysis: The acetamido group can be hydrolyzed under either acidic or basic conditions to yield 3-(dimethylamino)aniline and acetic acid.
Acid-catalyzed hydrolysis: The mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine yield the carboxylic acid and the protonated amine. study.com
Base-promoted hydrolysis: A hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The leaving group is an amide anion, which is a poor leaving group. Therefore, a proton transfer from water to the nitrogen of the leaving group facilitates the cleavage of the carbon-nitrogen bond. youtube.com
Reactions of the Dimethylamino Group:
Oxidation: The dimethylamino group is susceptible to oxidation. Reactions with oxidizing agents can lead to the formation of N-oxides or can result in N-dealkylation, yielding N-methylaniline derivatives and formaldehyde. semanticscholar.orgrsc.orgcdnsciencepub.com For instance, oxidation of N,N-dimethylaniline can produce crystal violet and methyl violet through a complex mechanism involving the formation of N-p-dimethylaminobenzyl-N-methylaniline as an intermediate. semanticscholar.orgrsc.org
Alkylation: As a nucleophile, the dimethylamino group can react with alkyl halides in an Sₙ2 reaction to form a quaternary ammonium salt.
Reduction of the Amide: The amide group is generally resistant to reduction. However, powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to a secondary amine. In this process, the carbonyl group is completely removed. libretexts.org
Kinetic and Thermodynamic Aspects of Chemical Reactions Involving the Compound
The rates and equilibria of reactions involving this compound are influenced by both kinetic and thermodynamic factors.
Kinetics:
Electrophilic Aromatic Substitution: The rate of electrophilic aromatic substitution on the phenyl ring is expected to be significantly faster than that of benzene due to the strong activating effects of the dimethylamino and acetamido groups. Kinetic studies on substituted anilines have shown that electron-donating groups dramatically increase the reaction rate. cdnsciencepub.com The formation of the sigma complex (arenium ion) is typically the rate-determining step in these reactions.
Amide Hydrolysis: The rate of amide hydrolysis is dependent on pH and temperature. The reaction is generally slow under neutral conditions but is accelerated by the presence of acid or base. Kinetic studies on the hydrolysis of acetamide (B32628) and its derivatives have shown that the reaction follows second-order kinetics, being first order in both the amide and the acid or base. niscpr.res.in
Thermodynamics:
Electrophilic Aromatic Substitution: These reactions are generally thermodynamically favorable, leading to the formation of a more stable substituted aromatic product. The substitution pattern is controlled by the relative stability of the possible intermediate sigma complexes. For this compound, intermediates leading to ortho and para substitution with respect to the activating groups are more stabilized by resonance, making these products thermodynamically favored.
Amide Hydrolysis: The hydrolysis of amides is a thermodynamically favorable process, with the equilibrium lying towards the formation of the carboxylic acid and the amine. However, the reaction has a high activation energy, making it kinetically slow without a catalyst. Thermodynamic data for acetanilide and its derivatives, such as enthalpies of fusion and sublimation, are available and can be used in thermodynamic modeling to predict properties like aqueous solubility. researchgate.net
Interactive Data Table: Summary of Reaction Characteristics
| Reaction Type | Key Mechanistic Feature | Kinetic Profile | Thermodynamic Profile |
| Electrophilic Aromatic Substitution | Formation of resonance-stabilized sigma complex | Fast, accelerated by activating groups | Favorable, product stability driven by directing effects |
| Acid-Catalyzed Amide Hydrolysis | Protonation of carbonyl oxygen, nucleophilic attack by water | pH-dependent, slow without catalyst | Favorable, driven by formation of stable acid and amine |
| Base-Promoted Amide Hydrolysis | Nucleophilic attack by hydroxide ion | pH-dependent, requires strong base | Favorable |
| Oxidation of Dimethylamino Group | Can proceed via radical or ionic intermediates | Varies with oxidizing agent | Can lead to stable N-oxides or dealkylated products |
Coordination Chemistry of N 3 Dimethylamino Phenyl Acetamide Analogues
Ligand Design Principles Incorporating Aminophenyl Acetamide (B32628) Moieties
The design of ligands based on the aminophenyl acetamide framework is guided by the goal of creating specific coordination environments around a metal center. This control allows for the tuning of the electronic, structural, and reactive properties of the resulting metal complex.
Key design principles include:
Modulation of Donor Atoms: The core N-[3-(Dimethylamino)phenyl]acetamide structure offers two primary donor sites: the tertiary amine nitrogen and the carbonyl oxygen of the acetamide group. Ligand design can enhance or alter these sites. For instance, replacing the acetyl group with a thioacetyl group (to create a thioamide) would change the hardness of the oxygen donor to a softer sulfur donor, influencing the ligand's affinity for different metal ions.
Introduction of Additional Functional Groups: The aminophenyl acetamide scaffold can be expanded to create polydentate ligands. By incorporating other coordinating groups, such as pyridyl rings or Schiff base functionalities, the ligand can bind to a metal ion at more than two points, leading to more stable chelate structures. For example, a thiosemicarbazone derivative of an aminophenyl acetamide was shown to coordinate to copper(II) ions using the azomethine nitrogen, pyridinic nitrogen, and thionic sulfur atoms. mdpi.com
Steric and Electronic Tuning: Adding substituents to the phenyl ring can modify the ligand's properties. Electron-withdrawing groups can make the metal center more electron-poor, while electron-donating groups can make it more electron-rich, which in turn modulates the reactivity of the complex. youtube.com Bulky substituents can be used to control the coordination number of the metal and to create specific pockets around the active site, which is crucial for applications in catalysis.
Creation of "Actor" Ligands: While some ligands act as "spectator" ligands, merely providing a stable coordination environment, others are "actor" ligands that actively participate in reactions. libretexts.org Ligands derived from aminophenyl acetamide can be designed to be redox-active or to undergo transformations while coordinated to the metal.
These design strategies allow chemists to create tailored ligands that can stabilize specific metal oxidation states, enforce desired coordination geometries, and promote specific chemical reactions.
Synthesis and Characterization of Metal Coordination Complexes
The synthesis of metal complexes with this compound analogues typically involves a direct reaction between the ligand and a metal salt in a suitable solvent.
A general synthetic procedure can be described as follows: A solution of the aminophenyl acetamide-based ligand is prepared in a solvent like ethanol. A solution of the desired metal salt (e.g., copper(II) acetate, cobalt(II) chloride) in the same solvent is then added dropwise to the ligand solution. iosrjournals.org The mixture is often heated under reflux for several hours to ensure the completion of the reaction. iosrjournals.org Upon cooling, the resulting solid metal complex can be isolated by filtration, washed with fresh solvent to remove any unreacted starting materials, and dried. iosrjournals.org
Once synthesized, these new complexes are rigorously characterized using a suite of analytical techniques to determine their structure, composition, and properties.
| Characterization Technique | Information Obtained | Example Findings for Analogue Systems |
| Elemental Analysis (C, H, N, S) | Determines the empirical formula of the complex, confirming the metal-to-ligand ratio. | Confirmed the formation of [M(AAD)2(H2O)2]Cl2 complexes for a related acetamide ligand (AAD). researchgate.net |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the coordination sites of the ligand by observing shifts in vibrational frequencies of functional groups (e.g., C=O, N-H) upon binding to the metal. | A shift in the C=O stretching frequency to a lower wavenumber indicates coordination through the amide oxygen. A shift in the ν(N-H) band can also indicate coordination of the amino nitrogen. |
| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex, which can help in deducing the coordination geometry (e.g., octahedral, tetrahedral). | The presence of specific d-d transition bands can suggest an octahedral geometry for the prepared complexes. iosrjournals.orgresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Gives detailed information about the structure of the ligand in solution and can show changes in the chemical environment of specific protons and carbons upon complexation. | Used to characterize the free ligand before complexation. mdpi.comresearchgate.net |
| Molar Conductivity Measurements | Determines whether the complex is ionic or neutral in solution. | Low molar conductance values in DMSO suggest that complexes are neutral, with the charge being neutralized by the deprotonated ligand. iosrjournals.org |
| Magnetic Susceptibility Measurements | Determines the number of unpaired electrons on the metal ion, which helps in assigning the oxidation state and the geometry of the complex. | Magnetic moment values can confirm the expected geometry, such as octahedral for Co(II), Ni(II), and Cu(II) complexes. iosrjournals.org |
| Single-Crystal X-ray Diffraction | Provides the definitive three-dimensional structure of the complex in the solid state, including precise bond lengths and angles. | Elucidated the exact coordination mode for copper(II) complexes of a thiosemicarbazone-acetamide ligand, showing coordination via nitrogen and sulfur atoms. mdpi.com |
Electronic Structure and Bonding in Metal-Ligand Systems
The bonding in coordination complexes involving aminophenyl acetamide analogues can be described using Ligand Field Theory, which is an extension of Crystal Field Theory and Molecular Orbital (MO) Theory. youtube.com The interaction is primarily based on the donation of electron pairs from the ligand's donor atoms into the vacant orbitals of the metal ion.
In a typical analogue of this compound, the dimethylamino nitrogen and the amide oxygen act as Lewis bases, donating their lone pairs to the Lewis acidic metal center to form coordinate covalent (dative) bonds. youtube.com This interaction is primarily of a sigma (σ) type.
The process can be visualized using a simplified molecular orbital approach:
Sigma (σ) Donation: The filled orbitals of the ligand (e.g., the lone pair orbitals on N and O) overlap with the metal's vacant d-orbitals (as well as s and p orbitals) of matching symmetry. This donation of electron density from the ligand to the metal forms σ-bonding molecular orbitals, which are lower in energy and primarily ligand in character, and σ*-antibonding orbitals, which are higher in energy and primarily metal in character. youtube.com
d-Orbital Splitting: In the presence of the ligand field, the five degenerate d-orbitals of the free metal ion are split into different energy levels. For a common octahedral geometry, the d-orbitals split into a lower-energy triplet (t₂g: dxy, dyz, dxz) and a higher-energy doublet (eg: dz², dx²-y²). youtube.com The energy difference between these sets is known as the crystal field splitting energy (Δo).
Pi (π) Interactions: In addition to σ-bonding, π-interactions can occur.
Ligand-to-Metal (L→M) π-Donation: If the ligand has filled p-orbitals that can overlap with the metal's t₂g orbitals, it can further donate electron density to the metal.
Metal-to-Ligand (M→L) π-Backbonding: If the ligand possesses empty π* orbitals (for example, if the phenyl ring is modified with electron-withdrawing groups), the metal can donate electron density from its filled t₂g orbitals back to the ligand. This backbonding strengthens the metal-ligand bond and is particularly important for stabilizing metals in low oxidation states. youtube.comyoutube.com
The nature and strength of these interactions determine the electronic properties of the complex, including its color, magnetic properties, and redox potentials.
Influence of Coordination on Molecular Geometry and Reactivity
The act of coordination profoundly influences both the geometry and the chemical reactivity of the aminophenyl acetamide ligand.
Influence on Molecular Geometry: A free N-aryl acetamide ligand has a relatively planar structure, with specific conformations dictated by factors like intramolecular hydrogen bonding and substituent effects on the phenyl ring. researchgate.netnih.gov For example, studies on related acetanilides show that molecules are often linked into chains via intermolecular N—H⋯O hydrogen bonds in the solid state. nih.gov
Upon coordination to a metal ion, this geometry is significantly altered:
Enforced Conformation: The ligand is forced to adopt a conformation that allows its donor atoms to bind to the metal center in a specific geometry (e.g., octahedral, square planar). This creates a chelate ring, and the bond angles and dihedral angles within the ligand will change to accommodate the steric demands of the metal's coordination sphere.
Changes in Bond Parameters: The coordination bond formation affects the bond lengths within the ligand itself. For instance, upon coordination of the amide oxygen, the C=O bond may lengthen slightly due to the withdrawal of electron density towards the metal. Conversely, the C-N amide bond might gain more double-bond character.
| Parameter | In Free Ligand | In Coordinated Ligand | Reason for Change |
| C=O Bond Length | Shorter | Longer | Donation of electron density from the carbonyl oxygen to the metal weakens the C=O double bond. |
| C-N Amide Bond Length | Longer | Shorter | Increased delocalization within the O-C-N fragment upon coordination. |
| M-N, M-O Bond Lengths | N/A | Typically 2.0 - 2.3 Å | Formation of new coordinate covalent bonds. The exact length depends on the metal, its oxidation state, and the ligand. |
| Ligand Bite Angle | N/A | Defined by the O-M-N angle | Constrained by the geometry of the newly formed chelate ring. |
Influence on Reactivity: Coordination to a metal center can dramatically alter the reactivity of the ligand and the metal itself.
Ligand-Centered Reactivity: The electron density distribution on the ligand is changed. The amide group, for example, might become more or less susceptible to hydrolysis depending on whether the metal ion is a strong or weak Lewis acid. The aromatic ring can be activated or deactivated towards electrophilic or nucleophilic substitution.
Metal-Centered Reactivity: The ligand field influences the redox potential of the metal ion, making it easier or harder to oxidize or reduce. The choice of ligand directly modulates the catalytic activity of a metal center by tuning its electronic properties and providing a specific steric environment for substrate binding. youtube.com
Future Research Directions and Emerging Methodologies
Development of Green Chemistry Approaches for Synthesis
The synthesis of amides, a cornerstone of organic chemistry, is increasingly scrutinized through the lens of green chemistry principles, which prioritize waste reduction, energy efficiency, and the use of less hazardous substances. mit.eduyoutube.com Traditional methods for creating the amide bond in compounds like n-[3-(Dimethylamino)phenyl]acetamide often rely on stoichiometric coupling reagents, which generate significant waste. ucl.ac.ukresearchgate.net Consequently, the development of catalytic, solvent-free, and energy-efficient methods is a key area of future research.
Catalytic direct amidation, which involves the reaction of a carboxylic acid and an amine with the removal of water, represents a particularly atom-economical approach. sciepub.com Boron-based catalysts, such as boric acid and various boronic acids, have shown promise in facilitating these reactions, in some cases allowing for large-scale production with high efficiency. ucl.ac.uksciepub.com Other catalytic systems being explored include those based on ruthenium and other transition metals, which can enable the dehydrogenative coupling of alcohols and amines to form amides. sigmaaldrich.com
Furthermore, innovative energy sources and reaction conditions are being investigated to reduce the environmental impact of synthesis. Microwave-assisted organic synthesis, for instance, can dramatically accelerate reaction times and reduce energy consumption, sometimes even in the absence of a solvent. mdpi.comnih.gov Mechanochemistry, which uses mechanical force to drive chemical reactions, offers another solvent-free alternative. nih.gov The overarching goal is to develop synthetic protocols that are not only efficient and high-yielding but also inherently safer and more sustainable.
Table 1: Comparison of Traditional vs. Green Amide Synthesis Strategies
| Feature | Traditional Methods | Green Chemistry Approaches |
| Reagents | Stoichiometric coupling agents | Catalytic amounts of promoters (e.g., boric acid) |
| Byproducts | High volume of chemical waste | Primarily water |
| Solvents | Often toxic and volatile organic solvents | Greener alternatives (water, ionic liquids) or solvent-free conditions |
| Energy | Conventional heating, often for extended periods | Microwave irradiation, mechanochemistry, ambient temperatures |
Integration of Advanced Machine Learning and AI in Computational Predictions
Machine learning models, trained on large datasets of chemical information, can predict a wide range of properties, from basic physicochemical characteristics to complex toxicological endpoints like mutagenicity. nih.govnih.gov For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of aromatic amines with their biological activities or material properties. nih.govacs.org These predictive models can screen virtual libraries of compounds, identifying promising candidates for specific applications before they are ever synthesized in the lab, thus saving significant time and resources. nih.gov
In the realm of synthesis, AI can assist in predicting reaction outcomes and optimizing reaction conditions. By analyzing vast amounts of reaction data, machine learning algorithms can identify the optimal catalyst, solvent, and temperature for a given transformation, leading to higher yields and fewer side products. nih.gov This data-driven approach to process optimization can significantly shorten the development cycle for new chemical entities and manufacturing processes. youtube.com
Exploration of Novel Synthetic Applications in Materials Science
The unique electronic and structural features of this compound and its derivatives make them attractive building blocks for advanced materials. The presence of the dimethylamino group, an electron-donating substituent, and the acetamido group can be tailored to influence the electronic and physical properties of resulting materials.
One promising area of application is in the development of conductive polymers. Polyaniline and its derivatives are well-known for their electrical conductivity and environmental stability. nih.gov By incorporating substituted anilines like this compound into polymer chains, it is possible to tune the resulting material's properties, such as solubility, processability, and electronic characteristics. nih.govrsc.org These tailored polymers could find use in a variety of applications, including sensors, electrochromic devices, and as components in rechargeable batteries. rsc.orgacs.org
Furthermore, the aromatic nature of this compound makes it a candidate for inclusion in organic light-emitting diodes (OLEDs), specialty dyes, and other functional materials where charge transport and photophysical properties are critical. Research in this area would involve the synthesis and characterization of novel polymers and small molecules derived from this compound to explore their potential in these high-tech applications. lab-chemicals.com
Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
A deeper understanding of reaction kinetics and mechanisms is crucial for process optimization and control. Advanced in-situ spectroscopic techniques, often referred to as Process Analytical Technology (PAT), are becoming indispensable tools for real-time reaction monitoring. acs.orgmt.comwikipedia.org For the synthesis of this compound, these techniques can provide a continuous stream of data, allowing for precise control over critical process parameters.
Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, coupled with fiber-optic probes, can be directly immersed in a reaction vessel to monitor the concentration of reactants, intermediates, and products in real-time. americanpharmaceuticalreview.comrsc.org This allows for the accurate determination of reaction endpoints, the identification of transient intermediates, and the optimization of reaction conditions to maximize yield and minimize impurities.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the advent of flow-through cells, can also be employed for in-situ reaction monitoring, providing detailed structural information about the species present in the reaction mixture. rsc.org By combining the data from these spectroscopic techniques with kinetic modeling, a comprehensive understanding of the reaction dynamics can be achieved. This knowledge is invaluable for scaling up reactions from the laboratory to industrial production, ensuring consistent quality and process efficiency. mt.com Recent advances in mid-infrared (MIR) spectroscopic ellipsometry, enabled by quantum cascade lasers (QCLs), offer even faster data acquisition, making it suitable for monitoring dynamic processes in polymer processing and other applications. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-[3-(Dimethylamino)phenyl]acetamide to maximize yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including alkylation and condensation. For alkylation of intermediates like N-(3-acetylphenyl)acetamide, using ethyl bromide in the presence of a polar aprotic solvent (e.g., DMF) and a base (e.g., potassium carbonate) at 60–80°C for 6–8 hours improves yield. Solvent selection (e.g., toluene for azeotropic removal of water) and controlled temperature are critical to minimize side reactions. Post-reaction purification via recrystallization in ethanol enhances purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR confirm the presence of the dimethylamino group (δ ~2.8–3.2 ppm for N(CH)) and acetamide carbonyl (δ ~168–170 ppm).
- IR : A strong absorption band near 1650 cm indicates the C=O stretch of the acetamide moiety.
- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation (e.g., [M+H] at m/z 207.136 for CHNO). Structural analogs in patents and journals validate these methods .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (N) at –20°C to prevent hygroscopic degradation. Use desiccants to minimize moisture absorption. Safety data sheets for related acetamides recommend wearing nitrile gloves and working in a fume hood due to potential respiratory irritation .
Advanced Research Questions
Q. What strategies mitigate byproduct formation during the alkylation of this compound intermediates?
- Methodological Answer : Byproducts like over-alkylated species or dimerization products can be minimized by:
- Controlled Stoichiometry : Use a 1.1–1.2 molar ratio of alkylating agent (e.g., ethyl bromide) to the substrate.
- Phase-Transfer Catalysis : Adding tetrabutylammonium bromide (TBAB) enhances reaction homogeneity and efficiency.
- In Situ Monitoring : Employ TLC or HPLC to track reaction progress and terminate before side reactions dominate. Patent protocols for similar intermediates support these optimizations .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic effects of the dimethylamino group. The electron-donating dimethylamino group increases electron density on the phenyl ring, directing electrophilic attack to the para position. Solvent effects (e.g., polarizable continuum models) refine activation energy predictions. Computational studies on analogous carbazole derivatives validate this approach .
Q. What is the role of the dimethylamino group in the compound’s electronic properties and biological activity?
- Methodological Answer :
- Electronic Effects : The dimethylamino group acts as a strong electron donor, lowering the LUMO energy and enhancing nucleophilicity. Cyclic voltammetry reveals redox activity at –0.5 V (vs. Ag/AgCl), relevant for charge-transfer interactions.
- Biological Interactions : In vitro assays on structurally related compounds show that the dimethylamino group facilitates binding to serotonin receptors via hydrogen bonding and π-π stacking. Molecular docking studies (e.g., AutoDock Vina) highlight its role in stabilizing ligand-receptor complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
